3,4-Diacetoxycinnamic acid

描述

Overview of Cinnamic Acid Derivatives and Their Significance in Chemical and Biological Sciences

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is a key intermediate in the biosynthesis of numerous plant-derived compounds. nih.govjocpr.com Its derivatives, characterized by various substitutions on the phenyl ring and modifications to the acrylic acid side chain, exhibit a wide spectrum of chemical and biological activities. nih.govnih.gov These compounds are integral to the fields of medicinal chemistry, polymer science, and material science.

In the biological sciences, cinnamic acid derivatives have been investigated for a range of pharmacological properties. nih.govjocpr.com The core structure of cinnamic acid, with its benzene (B151609) ring, alkene double bond, and acrylic acid group, allows for modifications that can enhance or modulate its biological efficacy. nih.gov

The process of acetylation, the introduction of an acetyl functional group, is a common chemical modification applied to cinnamic acid and its hydroxylated analogues. This modification can alter the compound's physicochemical properties, such as solubility and stability, and can influence its biological activity. sciencepublishinggroup.com Research has shown that acetylation can, in some cases, slightly enhance the antioxidant activity of cinnamic acid. sciencepublishinggroup.com

Structural Classification and Unique Characteristics of 3,4-Diacetoxycinnamic Acid

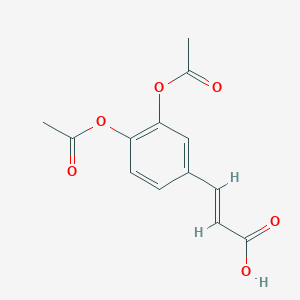

This compound, also known by its acronym DACA, is a derivative of caffeic acid (3,4-dihydroxycinnamic acid) where the two hydroxyl groups on the phenyl ring have been acetylated. acs.orgmun.ca This structural modification imparts specific characteristics to the molecule.

Structural Features:

| Feature | Description |

| Core Structure | Cinnamic acid backbone (C6-C3 skeleton) |

| Substituents | Two acetoxy groups at the 3 and 4 positions of the phenyl ring |

| Functional Groups | Carboxylic acid, ester (acetoxy), alkene, aromatic ring |

The presence of the two acetoxy groups in place of the hydroxyl groups of caffeic acid alters the molecule's polarity and hydrogen bonding capabilities. This can influence its solubility in various solvents and its interaction with biological targets. The acetyl groups are also susceptible to hydrolysis, which can release the parent compound, caffeic acid.

Historical Context and Emerging Research Trends in this compound Studies

Historically, research into cinnamic acid derivatives has been extensive due to their natural abundance and diverse biological activities. The study of acetylated derivatives like this compound has gained momentum as a strategy to modify the properties of the parent compounds.

Emerging Research Trends:

A significant area of emerging research for this compound is in the field of polymer chemistry. It has been investigated as a key component in the development of advanced polymers with enhanced properties.

Polymer Modification: this compound has been conjugated to the terminal hydroxyl groups of polylactide (PLA), a biodegradable polymer. researchgate.netmdpi.com This modification has been shown to dramatically improve the thermal stability of PLA. researchgate.net For instance, the 10% weight-loss temperature of DACA-conjugated PLLA was reported to increase by over 80°C compared to the original PLLA. researchgate.net

Photoreactive Polymers: DACA-terminally conjugated poly(L-lactide) (DACA-PLLA) has been used to prepare photoreactive nanoparticles. researchgate.net These materials have potential applications in areas such as drug delivery and biological diagnosis due to their controllable size and photoresponsive nature. researchgate.net

Branched Polyesters: Thermal melt-polycondensation of DACA-terminally conjugated PLLAs has been used to obtain branched polyesters. acs.org These novel polymers exhibit high thermal stability, enhanced mechanical properties, and photocontrollable degradability, making them promising for environmental and biomedical applications. acs.org

In addition to polymer science, this compound continues to be a subject of interest in synthetic chemistry as an intermediate for creating more complex molecules. mun.canih.gov For example, it has been used in the synthesis of 3,4-diacetoxycinnamoyl chloride (DACC), a reactive intermediate for further chemical modifications. rsc.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIYGBWFISUTHI-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-48-2 | |

| Record name | 3-(3,4-Bis(acetoxy)phenyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diacetoxycinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[3,4-bis(acetoxy)phenyl]acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,4 Diacetoxycinnamic Acid

Classical and Contemporary Synthesis Pathways for 3,4-Diacetoxycinnamic Acid

The synthesis of this compound primarily revolves around the modification of its natural precursor, 3,4-Dihydroxycinnamic acid, commonly known as caffeic acid.

Acetylation of 3,4-Dihydroxycinnamic Acid (Caffeic Acid) using Chemical Reagents

The most direct and classical method for preparing this compound is the acetylation of the two phenolic hydroxyl groups of caffeic acid. This reaction is a standard esterification where the hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of an acetylating agent.

Commonly used reagents for this transformation include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid). The use of a catalyst like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. One study aimed at determining the effect of substituting the catecholic group of caffeic acid involved the synthesis of 3,4-diacetyl caffeic acid to investigate its hepatoprotective properties compared to the parent compound researchgate.net. The general approach involves treating caffeic acid with an excess of the acetylating reagent to ensure complete conversion to the diacetylated product.

Table 1: Reagents for Acetylation of Caffeic Acid

| Role | Reagent |

|---|---|

| Substrate | 3,4-Dihydroxycinnamic acid (Caffeic Acid) |

| Acetylating Agent | Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) |

| Catalyst/Base | Pyridine, Triethylamine (Et₃N), 4-(Dimethylamino)pyridine (DMAP) |

Alternative Synthetic Routes and Precursor Utilization

While the direct acetylation of caffeic acid is the most common route due to the widespread availability of the starting material, other synthetic strategies can be envisaged based on established organic chemistry principles. For instance, a Knoevenagel-Doebner condensation could theoretically be employed. This would involve the condensation of 3,4-diacetoxybenzaldehyde (B1363737) with malonic acid in the presence of a base like pyridine or piperidine.

This alternative pathway, while less common for this specific molecule, is a standard method for synthesizing various cinnamic acid derivatives chemicalbook.com. The precursor, 3,4-diacetoxybenzaldehyde, would first need to be synthesized, typically by acetylating 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde).

Derivatization Strategies and Functional Group Modifications of this compound

The structure of this compound, featuring a carboxylic acid group, provides a reactive handle for further chemical modifications, primarily through derivatization of this functional group.

Esterification and Amidation Reactions for Conjugate Formation

The carboxylic acid moiety of this compound can be readily converted into esters and amides to form various conjugates. These reactions are fundamental in medicinal chemistry for creating prodrugs or modifying a molecule's physicochemical properties.

Esterification: The formation of esters is typically achieved by reacting this compound with an alcohol in the presence of an acid catalyst (Fischer esterification) or, more commonly, by using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used with a catalyst like DMAP, activate the carboxylic acid, facilitating its reaction with alcohols nih.govmdpi.com.

Amidation: Similarly, amides are formed by reacting the activated carboxylic acid with primary or secondary amines. The use of carbodiimide (B86325) coupling agents is a prevalent method for forming the amide bond under mild conditions analis.com.my. These reactions are crucial for synthesizing a wide array of derivatives, including peptide conjugates. The reaction involves the activation of the carboxyl group to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine analis.com.my.

Table 2: Common Coupling Reagents for Esterification and Amidation

| Coupling Reagent | Description |

|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | A widely used dehydrating agent for forming esters and amides. The byproduct, dicyclohexylurea, is insoluble in most organic solvents and can be removed by filtration nih.govmdpi.comanalis.com.my. |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide, which is advantageous because its urea (B33335) byproduct is also water-soluble and can be easily removed during aqueous workup analis.com.my. |

Enzymatic Synthesis Approaches for this compound Analogues

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing derivatives of phenolic compounds. Lipases, such as Novozym 435 (an immobilized Candida antarctica lipase (B570770) B), are widely used for the esterification of cinnamic acid derivatives nih.gov.

While direct enzymatic synthesis involving this compound is not extensively documented in the provided sources, the principles can be applied to create its analogues. For example, enzymes have been successfully used to synthesize ethyl ferulate from ferulic acid and octyl methoxycinnamate from p-methoxycinnamic acid nih.gov. These processes demonstrate high conversion rates and the ability to reuse the enzyme, making them industrially viable nih.gov. Such enzymatic methods could be adapted to esterify this compound with various alcohols to produce novel ester analogues under mild reaction conditions.

Chemical Modifications for Enhancing Bioavailability and Stability of Derivatives

A primary goal of chemical modification of natural phenolic compounds like caffeic acid is to improve their pharmacokinetic properties, such as bioavailability and metabolic stability. The hydroxyl groups of caffeic acid are susceptible to rapid first-pass metabolism, including glucuronidation and sulfonation, which leads to low bioavailability nih.gov.

The acetylation of caffeic acid to form this compound is a classic prodrug strategy. Masking the polar phenolic hydroxyl groups with acetyl esters increases the molecule's lipophilicity. This can enhance its ability to permeate biological membranes, such as the intestinal wall nih.gov. Once absorbed, the ester groups can be hydrolyzed by endogenous esterase enzymes to release the parent compound, caffeic acid, allowing it to exert its biological effects.

Similarly, methylation of the hydroxyl groups to form compounds like 3,4-dimethoxycinnamic acid has been shown to result in easier penetration of the intestinal wall and higher metabolic stability compared to the corresponding hydroxy derivative nih.gov. The presence of methoxy (B1213986) groups inhibits the activity of enzymes responsible for sulfonation and glucuronidation nih.gov. While acetylation creates a temporary modification, it serves the similar purpose of protecting the vulnerable hydroxyl groups to facilitate absorption. However, it is important to note that such modifications can also alter the intrinsic activity of the molecule, as one study found that diacetyl caffeic acid did not produce significant hepatoprotection compared to caffeic acid, suggesting the modification decreased its therapeutic potential in that specific context researchgate.net.

Optimization of Synthetic Processes and Scalability Studies

The synthesis of this compound is most commonly achieved through the acetylation of its precursor, caffeic acid. This transformation involves the protection of the two hydroxyl groups on the phenyl ring as acetate (B1210297) esters. While the fundamental reaction is straightforward, its efficiency and suitability for large-scale production are highly dependent on the chosen reagents, reaction conditions, and purification methods.

A prevalent laboratory-scale method involves the treatment of caffeic acid with acetic anhydride. The reaction is often facilitated by the presence of a base. One established procedure utilizes sodium hydroxide (B78521) in conjunction with acetic anhydride at a controlled temperature of 0°C, which has been reported to produce a "good yield" of the diacetylated product. Another common approach for the acetylation of hydroxycinnamic acids involves the use of acetic anhydride in the presence of pyridine or other organic bases.

Detailed optimization studies focusing specifically on this compound are not extensively documented in publicly available literature. However, general principles of optimizing acetylation reactions for phenolic compounds can be applied to enhance the synthesis of this specific molecule. Key parameters that are typically investigated to improve reaction outcomes include:

Choice of Acetylating Agent: Acetic anhydride is the most common and cost-effective acetylating agent. Acetyl chloride can also be used but is generally more reactive and may require more stringent control of reaction conditions.

Catalyst/Base Selection: The choice of base is critical. Inorganic bases like sodium hydroxide or potassium carbonate are effective and economical for large-scale operations. Organic bases such as pyridine or triethylamine can also be employed, though their removal during workup and potential for side reactions need to be considered. The catalytic efficiency of different bases can significantly impact reaction time and yield.

Solvent System: The selection of an appropriate solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Solvents commonly used for acetylation reactions include aprotic polar solvents like acetone, ethyl acetate, or tetrahydrofuran. The choice of solvent can also influence the ease of product isolation and purification.

Reaction Temperature and Time: Optimization of temperature and reaction duration is essential to maximize the conversion of caffeic acid to its diacetylated derivative while minimizing the formation of impurities. Lower temperatures, such as the reported 0°C, may be employed to control the exothermicity of the reaction and improve selectivity. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is vital to determine the optimal reaction time.

Scalability Considerations:

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents several challenges that need to be addressed through careful process development. Key considerations for scalability include:

Cost-Effectiveness of Reagents: For industrial production, the cost of raw materials is a major factor. The use of inexpensive and readily available reagents like acetic anhydride and inorganic bases is preferable.

Process Safety: Large-scale chemical reactions require a thorough safety assessment. The handling of flammable solvents and corrosive reagents must be carefully managed. The exothermic nature of the acetylation reaction needs to be controlled through efficient heat management systems in industrial reactors.

Workup and Purification: Developing a scalable and efficient workup and purification procedure is critical. This may involve techniques such as crystallization, filtration, and drying. The choice of crystallization solvent is important to ensure high recovery of the product with the desired purity. Minimizing the use of chromatography on a large scale is often a primary goal due to its cost and complexity.

Waste Management: Industrial processes must consider the environmental impact of waste streams. The development of a green and sustainable synthesis process with minimal waste generation is highly desirable. This includes the potential for solvent recycling and the use of environmentally benign reagents.

Data on Acetylation of Caffeic Acid

While comprehensive comparative studies on the optimization of this compound synthesis are limited, the following table summarizes typical conditions reported for the acetylation of caffeic acid to provide a general understanding of the reaction parameters.

| Acetylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reported Yield |

| Acetic Anhydride | Sodium Hydroxide | - | 0 | Good |

| Acetic Anhydride | Pyridine | - | Room Temperature | Not Specified |

Table 1: General Reaction Conditions for the Synthesis of this compound.

Structure Activity Relationship Sar Investigations of 3,4 Diacetoxycinnamic Acid and Its Analogues

Elucidation of Structural Features Critical for Biological Potency

The biological activity of cinnamic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid side chain. For many biological activities, including antioxidant and anti-inflammatory effects, the presence of an unsaturated bond in the propenoic acid side chain is considered vital. core.ac.uk

Key structural features that are often critical for the biological potency of this class of compounds include:

The Phenyl Ring: The aromatic ring serves as a core scaffold. The pattern of substitution on this ring is a primary determinant of activity.

The Carboxylic Acid Function: This group can be modified to an amide or ester, which significantly alters the compound's physicochemical properties like lipophilicity and, consequently, its biological activity. core.ac.ukdoi.org

Research has shown that specific substitutions on the phenyl ring, such as hydroxyl or methoxy (B1213986) groups, are important for various pharmacological activities. For instance, a hydroxyl group at the para-position of the phenolic ring has been identified as a critical structural element for certain biological actions. nih.gov

Comparative SAR Analysis with Hydroxycinnamic and Methoxycinnamic Acid Derivatives

Comparative analyses of 3,4-diacetoxycinnamic acid with its hydroxycinnamic and methoxycinnamic acid counterparts reveal important trends in structure-activity relationships.

Hydroxycinnamic acids, such as caffeic acid (3,4-dihydroxycinnamic acid), are well-known for their potent antioxidant properties. jocpr.com The antioxidant activity is often attributed to the catechol (ortho-dihydroxy) group, which can effectively scavenge free radicals. core.ac.uk Esterification of the carboxylic acid in caffeic acid has been shown to produce derivatives with even stronger biological activity compared to the parent compound. core.ac.uk

In contrast, methoxycinnamic acid derivatives, like ferulic acid (4-hydroxy-3-methoxycinnamic acid), also exhibit significant biological activities. Studies have indicated that the presence of a methoxy group can enhance certain pharmacological effects. For example, p-methoxycinnamic acid has demonstrated high inhibitory activity against yeast α-glucosidase, even more so than its hydroxylated counterparts. nih.gov In some contexts, the introduction of a methoxy group can lead to more potent insulin-secreting agents than the corresponding hydroxycinnamic acids. jocpr.com

The conversion of hydroxyl groups to acetoxy groups, as in this compound, represents a prodrug strategy. The acetoxy groups increase the lipophilicity of the molecule, which can enhance its absorption and cellular uptake. Once inside the body, these ester groups can be hydrolyzed by esterases to release the active dihydroxy form (caffeic acid). This approach has been utilized in the development of new therapeutic agents. mdpi.com

A comparative study on COX inhibition highlighted that for COX-1, disubstituted aromatic rings with one hydroxyl and one methoxyl group, or two hydroxyl groups, were important for activity. doi.org This underscores the nuanced effects of different substitution patterns on specific biological targets.

Influence of Acetoxy Group Position and Number on Pharmacological Profiles

The position and number of acetoxy groups on the cinnamic acid scaffold are critical determinants of the resulting compound's pharmacological profile. The acetylation of hydroxyl groups alters the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

For instance, the conversion of the hydroxyl groups in caffeic acid to acetoxy groups to form this compound can modulate its activity. While the parent compound, caffeic acid, is a potent antioxidant, its acetylated form may exhibit different or enhanced properties due to improved bioavailability. The acetoxy groups can be strategically introduced to fine-tune the molecule's activity.

Studies on related flavonoid-cinnamic acid hybrids have shown that the presence and position of hydroxyl groups on the cinnamoyl part are important for activity. nih.gov Methylation or esterification of these hydroxyls, which includes acetylation, can lead to a decrease in inhibitory activity against certain enzymes like BACE1. nih.gov This suggests that for some targets, the free hydroxyl groups are essential for binding and activity.

The synthesis of various flavonoid-cinnamic acid conjugates involved per-O-acetylation followed by selective deprotection, highlighting the use of acetyl groups as protecting groups to achieve specific structural modifications. nih.gov This synthetic strategy allows for the precise placement of functional groups to probe their influence on biological activity.

Computational Approaches and Molecular Modeling in SAR Studies

Computational methods, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics, are increasingly valuable tools in the SAR analysis of cinnamic acid derivatives. nih.gov These approaches provide insights into the molecular interactions between the compounds and their biological targets, helping to rationalize observed activities and guide the design of new, more potent analogues.

Molecular docking studies can predict the binding modes of cinnamic acid derivatives within the active site of an enzyme. For example, docking analyses have been used to understand the interaction of caffeic acid with dipeptidyl peptidase-IV (DPP-IV), revealing that hydrogen bonding and π-interactions are key binding modes. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate predictive models that correlate the 3D structural features of molecules with their biological activities. nih.gov These models can identify the regions of a molecule where modifications are likely to enhance or diminish its potency.

Molecular dynamics simulations can be employed to study the stability of the ligand-receptor complexes over time, providing a more dynamic picture of the binding interactions. nih.gov These computational tools, when used in conjunction with experimental data, can significantly accelerate the process of lead optimization and the development of new therapeutic agents based on the cinnamic acid scaffold.

Pharmacological and Biological Research on 3,4 Diacetoxycinnamic Acid Derivatives

In Vitro Pharmacological Characterization

Anti-inflammatory Efficacy and Underlying Mechanisms

Derivatives of cinnamic acid, including 3,4-diacetoxycinnamic acid, have been investigated for their anti-inflammatory properties. lookchem.commdpi.com Research has shown that certain cinnamic acid derivatives can modulate inflammatory pathways. For instance, some derivatives have been found to inhibit soybean lipoxygenase, an enzyme involved in the production of leukotrienes which are mediators of inflammation. mdpi.comnih.gov The anti-inflammatory effects of these compounds are often linked to their antioxidant activity, as reactive oxygen species can promote inflammation. mdpi.com

A study on a series of thiomorpholine (B91149) and cinnamyl alcohol derivatives of cinnamic acids, including a 3,4-dimethoxycinnamic acid derivative, demonstrated notable anti-inflammatory effects in a rat paw edema model. mdpi.comnih.gov Some of these compounds exhibited activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The anti-inflammatory actions of cinnamic acid derivatives are believed to involve the modulation of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). mdpi.comnih.gov Furthermore, the inhibition of NF-κB activation, a key transcription factor in the inflammatory response, has been proposed as a mechanism for the anti-inflammatory effects of some cinnamic acid derivatives. nih.gov

Tranilast, a drug that is a derivative of 3,4-dimethoxycinnamic acid, is used for treating various inflammatory and allergic conditions, highlighting the therapeutic potential of this class of compounds. japsonline.com Its mechanism is thought to involve the inhibition of inflammatory mediator release. japsonline.com

Antioxidant Potential and Radical Scavenging Activity

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to their chemical structure. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring plays a crucial role in their ability to scavenge free radicals and inhibit oxidative processes. nih.gov

In vitro studies have demonstrated the antioxidant capacity of various cinnamic acid derivatives through assays such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging, 2-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging, and ferric reducing antioxidant power (FRAP). mdpi.comnih.govnih.gov For example, caffeic acid (3,4-dihydroxycinnamic acid), a related compound, has shown significant inhibition of lipid peroxidation and effective scavenging of various radicals. nih.gov At concentrations of 10 and 30 µg/mL, caffeic acid inhibited lipid peroxidation by 68.2% and 75.8%, respectively. nih.gov

A series of cinnamic acid derivatives, including those with 3,4-dimethoxy substitutions, have exhibited considerable antioxidant and radical scavenging activity, in some cases comparable to the well-known antioxidant Trolox. mdpi.comnih.gov These compounds have been shown to inhibit lipid peroxidation in rat hepatic microsomal membranes. mdpi.comnih.gov The antioxidant activity of these derivatives is believed to contribute to their other biological effects, such as their anti-inflammatory and neuroprotective properties. nih.govmdpi.com

Table 1: Antioxidant Activity of Caffeic Acid in Different In Vitro Assays

| Assay | Concentration | % Inhibition/Activity | Reference |

|---|---|---|---|

| Lipid Peroxidation | 10 µg/mL | 68.2% | nih.gov |

| Lipid Peroxidation | 30 µg/mL | 75.8% | nih.gov |

| DPPH Radical Scavenging | - | Effective | nih.gov |

| ABTS Radical Scavenging | - | Effective | nih.gov |

| Superoxide Anion Radical Scavenging | - | Effective | nih.gov |

| Metal Chelating Activity | - | Effective | nih.gov |

Anti-cancer and Cytotoxic Effects against Various Cell Lines

Derivatives of cinnamic acid have been explored for their potential anti-cancer and cytotoxic activities against various cancer cell lines. japsonline.comnih.gov Research indicates that these compounds can induce cell death and inhibit the proliferation of cancer cells through various mechanisms.

For example, a novel 1,4-naphthoquinone (B94277) analog, when used in combination with 4-hydroxytamoxifen, demonstrated cytotoxic activity in breast cancer cell lines, including triple-negative breast cancer (TNBC) cell lines like MDA-MB-231 and Hs578T. nih.gov This study showed a dose- and time-dependent decrease in cell proliferation. nih.gov

The anti-cancer potential of cinnamic acid derivatives is also linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Dynamic BH3 profiling has been used to predict the cytotoxic response of cancer cell lines to various treatments, and this method has shown a good correlation between early changes in mitochondrial apoptotic priming and eventual cytotoxicity. nih.gov

Furthermore, some cinnamic acid derivatives have been investigated for their effects on specific cancer types. For instance, ferulic acid, a methoxy derivative of cinnamic acid, has been studied for its properties against lung, breast, cervical, prostate, and thyroid cancers in in vitro models. nih.gov

Table 2: Cytotoxic Effects of a 1,4-Naphthoquinone Analog (Z285) and 4-Hydroxytamoxifen (4-OHT) on Breast Cancer Cell Lines

| Cell Line | Treatment | Effect | Reference |

|---|---|---|---|

| MDA-MB-231 | Z285 and 4-OHT | Dose- and time-dependent decrease in proliferation | nih.gov |

| Hs578T | Z285 and 4-OHT | Dose- and time-dependent decrease in proliferation | nih.gov |

| MCF7 | Z285 and 4-OHT | Dose- and time-dependent decrease in proliferation | nih.gov |

Antimicrobial Properties, including Antifungal Activity

Cinnamic acid and its derivatives possess a broad spectrum of antimicrobial activity, including antifungal properties. researchgate.netmdpi.com These compounds are naturally present in plants and contribute to their defense mechanisms. mdpi.com

Several studies have demonstrated the antifungal activity of cinnamic acid derivatives against various fungal species, including Aspergillus niger, Aspergillus flavus, and Aspergillus terreus. nih.govnih.gov The mechanism of action is thought to involve the inhibition of essential fungal enzymes. One such target is benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi that is involved in the metabolism of aromatic compounds. nih.gov Inhibition of this enzyme can disrupt fungal growth and viability. nih.gov A structure-activity relationship study of 22 cinnamic acid derivatives identified compounds with significant antifungal effects. nih.gov

In addition to their antifungal properties, cinnamic acid derivatives also exhibit antibacterial activity. They have been shown to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, studies have reported the activity of cinnamic acid and its derivatives against Staphylococcus aureus and Staphylococcus epidermidis, including their ability to inhibit biofilm formation. mdpi.com The anti-biofilm effect is significant as biofilms contribute to increased antibiotic resistance. mdpi.com

Neuroprotective Effects and Inhibition of Amyloid Aggregation (e.g., Alpha-Synuclein)

Cinnamic acid derivatives have emerged as promising agents for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.comnih.govnih.gov A key aspect of their neuroprotective action is the ability to inhibit the aggregation of amyloid proteins, such as alpha-synuclein (B15492655), which is a hallmark of Parkinson's disease. mdpi.comnih.gov

Studies have shown that derivatives like 3,4-dimethoxycinnamic acid can effectively prevent the pathological transformation of alpha-synuclein into fibrillar aggregates in vitro. mdpi.comnih.gov This inhibitory effect is dose-dependent. mdpi.com It is believed that these compounds can directly interact with the amyloidogenic proteins, thereby interfering with their aggregation process. nih.gov For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a related catecholamine metabolite, has been shown to bind non-covalently to alpha-synuclein monomers and stabilize transient oligomers, preventing their conversion into fibrils. nih.gov

The neuroprotective properties of cinnamic acid derivatives are also attributed to their antioxidant and anti-inflammatory activities. mdpi.com Furthermore, research has explored the combination of cinnamic acid moieties with other active groups to create hybrid molecules with enhanced neuroprotective potential. nih.gov These hybrids are being investigated for their ability to target multiple factors involved in the pathology of Alzheimer's disease, including amyloid-β accumulation. nih.gov

Enzyme Inhibitory Activities (e.g., BACE1)

Cinnamic acid derivatives have been identified as inhibitors of various enzymes, including β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. nih.govmdpi.comnih.gov BACE1 is an aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients. nih.govnih.gov

Several studies have focused on designing and synthesizing cinnamic acid-based compounds as BACE1 inhibitors. nih.govmdpi.com For example, conjugates of luteolin (B72000) and p-hydroxy-cinnamic acid have been developed and shown to be potent, cell-permeable, and non-competitive inhibitors of BACE1. mdpi.com Molecular docking studies have suggested that these compounds can bind to allosteric sites on the enzyme, which may offer a more selective inhibition with fewer side effects compared to competitive inhibitors that target the active site. mdpi.com

Research has also explored the structure-activity relationships of these inhibitors, modifying different parts of the molecule to optimize their potency and drug-like properties. mdpi.com For instance, one study found that a conjugate with a pyridine (B92270) group in place of a phenol (B47542) group exhibited the most potent inhibitory activity. researchgate.net The development of such BACE1 inhibitors from natural product-derived scaffolds like cinnamic acid represents a promising strategy for the development of new therapies for Alzheimer's disease. mdpi.comresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-Dimethoxycinnamic acid |

| Caffeic acid (3,4-dihydroxycinnamic acid) |

| Tranilast |

| Luteolin |

| p-Hydroxy-cinnamic acid |

| Ferulic acid |

| 3,4-dihydroxyphenylacetic acid (DOPAC) |

| 4-hydroxytamoxifen |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone |

| Trolox |

| Indomethacin |

| Sinapic acid |

| p-Coumaric acid |

| Cinnamaldehyde |

| Falcarindiol |

| 3-caffeoylquinic-1,5-lactone |

| Kaempferol 3-O-α-l-rhamnopyranoside-7-O-[α-d-apiofuranosyl-(1-2)-β-d-glucopyranoside] |

| 7-O-caffeoylhydroxymaltol 3-O-β-d-glucopyranoside |

| Hispidin 4-O-β-d-glucopyranoside |

| Kaempferol 3-O-α-l-rhamnopyranosid-7-O-β-d-glucopyranoside |

| 5-O-caffeoylquinic acid |

| 3,5-di-O-caffeoylquinic acid |

| 4,5-di-O-caffeoylquinic acid |

| N-p-coumaroyltyramine |

| Poncirin |

| Ponciretin |

| N-cinnamoyl serotonin |

| Tricin |

| Luteolin-7-O-β-D-glucopyranoside |

| Glyceroyl monopalmitate |

| Allantoin |

| Adenosine |

| Cymbopogonol |

| 7α-hydroxysitosterol |

| Stigmasta-5,22-diene-3β,7α-diol |

| Ergosterol endoperoxide |

| Pinoresinol |

| Guanosine |

| 3-Hydroxybenzylisothiocyanate |

| 5-(Hydroxymethyl)-2-furfural |

| Vanillic acid 4-O-β-D-glucoside |

| Malic acid |

| Malic acid benzoate |

| Uridine acid |

| (1R,3S)-1-Methyltetrahydro-β-carboline-3carboxylic acid |

| 4-Methyl-(3,4-dihydroxybenzoate)-7,8-dihydroxycoumarin |

| 4-Methyl-(3,4,5-dihydroxybenzoate)-7,8-dihydroxycoumarin |

| 4-Chlorometyl-7,8-diacetoxycoumarin |

| 3,4-Diacetoxybenzoic acid |

| Anandamide |

| Cannabidiol |

| Memantine |

| Rivastigmine |

| Miconazole |

| Simvastatin |

| Ibuprofen |

| Clofibrate |

| Velnacrine |

| Gefitinib |

| Lapatinib |

| TAE684 |

| BEZ235 |

| AZD6244 |

| PLX4032 |

Modulation of Specific Cellular Pathways and Signaling Cascades

Derivatives of this compound and related cinnamic acid compounds have been shown to modulate a variety of cellular signaling pathways, which are critical in the progression of several diseases. Their anti-inflammatory effects are partly attributed to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the arachidonic acid metabolism pathway that drives inflammatory processes. mdpi.com For instance, some cinnamic acid derivatives have demonstrated the ability to inhibit NADPH oxidase, leading to a reduction in the production of reactive oxygen species (ROS), a beneficial effect in conditions associated with oxidative stress and chronic inflammation. mdpi.com

Furthermore, these compounds can influence signaling pathways related to gene expression. One example is the inhibition of pathways linked to the expression of tyrosinase, an enzyme responsible for melanin (B1238610) production, suggesting a potential role in managing hyperpigmentation. mdpi.com In the context of metabolic diseases, cinnamic acid derivatives have been found to regulate key enzymes involved in hepatic glucose homeostasis, including those in glycolysis and gluconeogenesis. mdpi.com They have been shown to suppress glucose production by inhibiting gluconeogenesis and glycogenolysis and to increase the levels of glucokinase mRNA. mdpi.com Additionally, some derivatives can enhance the insulin (B600854) signaling pathway, which is crucial for glucose uptake and utilization. mdpi.comresearchgate.net

In the realm of neuroprotection, certain derivatives, such as 3,4-dimethoxycinnamic acid (3,4-DMCA), have been studied for their ability to interfere with the pathological transformation of amyloidogenic proteins like alpha-synuclein and prion proteins. mdpi.comnih.gov This suggests a potential therapeutic avenue for neurodegenerative diseases. The modulation of these diverse pathways highlights the multifactorial mechanisms through which this compound derivatives and their parent compounds may exert their biological effects.

Preclinical In Vivo Efficacy and Mechanistic Studies

The therapeutic potential of this compound derivatives and related compounds has been further explored in various preclinical animal models, providing insights into their in vivo efficacy and mechanisms of action.

Assessment in Animal Models of Inflammation and Oxidative Stress

In animal models of acute inflammation, such as the carrageenan-induced rat paw edema model, derivatives of cinnamic acids have demonstrated significant anti-inflammatory effects. nih.govnih.gov For example, a series of thiomorpholine and cinnamyl alcohol derivatives of ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid were shown to reduce paw edema, with some compounds exhibiting activity comparable to or even greater than established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

The antioxidant properties of these compounds are closely linked to their anti-inflammatory activity. In studies using rat hepatic microsomal membranes, many of these derivatives showed considerable efficacy in inhibiting lipid peroxidation. nih.govmdpi.com Furthermore, in a streptozotocin-induced diabetic mouse model, which is associated with significant oxidative stress, administration of cinnamic acid was found to inhibit the elevation of nitrite (B80452) levels and thiobarbituric acid reactive substances (TBARS) in the brain, indicating a reduction in nitrosative and oxidative stress. nih.gov

In a model of acute liver injury induced by carbon tetrachloride (CCl4) in rats, two cinnamic acid derivatives, LQM717 and LQM755, demonstrated significant hepatoprotective effects. nih.gov Pretreatment with these compounds led to reduced inflammation, necrosis, and steatosis in the liver, along with a partial or complete prevention of the elevation of liver function markers. nih.gov These findings underscore the potential of these derivatives in mitigating inflammation and oxidative damage in vivo.

Pharmacodynamic and Target Engagement Evaluations

Pharmacodynamic studies have begun to elucidate the in vivo mechanisms and target engagement of cinnamic acid derivatives. In studies on hyperlipidemia, a condition often linked to oxidative stress, certain derivatives have been shown to significantly decrease plasma levels of triglycerides and total cholesterol in rats. nih.govmdpi.com For example, some derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid demonstrated a notable reduction in these lipidemic indices. mdpi.com

The inhibition of key inflammatory enzymes has also been evaluated in vivo. The anti-inflammatory effects observed in animal models are consistent with the in vitro inhibition of COX and LOX enzymes. mdpi.com The ability of these compounds to reduce edema and other inflammatory markers in vivo provides evidence of their engagement with these enzymatic targets within a biological system.

Further research is focused on understanding how these compounds interact with specific cellular targets to produce their therapeutic effects. For example, studies on neurodegenerative disease models are investigating how cinnamic acid derivatives bind to and modulate the aggregation of amyloid proteins. nih.gov While more in-depth pharmacodynamic and pharmacokinetic studies are needed, the current evidence suggests that these compounds effectively engage their intended targets in vivo to produce measurable pharmacological responses. researchgate.net

Studies on Metabolism and Bioavailability of Related Cinnamic Acid Derivatives in Biological Systems

The therapeutic efficacy of any compound is intrinsically linked to its metabolic fate and bioavailability. Research into cinnamic acid and its derivatives has revealed several key aspects of their absorption, metabolism, and excretion.

Cinnamic acid and its derivatives can be absorbed from the small intestine through various mechanisms, including passive diffusion and carrier-mediated transport involving monocarboxylic acid transporters. mdpi.com However, the bioavailability of many of these compounds can be limited. mdpi.comnih.gov For instance, the esterification of cinnamic acids with other molecules, a common occurrence in natural food sources, can influence their absorption. wur.nl

Once absorbed, cinnamic acid derivatives undergo extensive metabolism. In rats, the metabolic pathways for these compounds include ester hydrolysis, hydroxylation, and phase II conjugation reactions such as glucuronidation and sulfation. researchgate.net For example, after oral administration of Brazilian green propolis, which is rich in cinnamic acid derivatives, the major metabolites found in rat plasma were glucuronide conjugates. researchgate.net Cinnamaldehyde, a related compound, is rapidly metabolized to cinnamic acid in the liver and stomach. researchgate.net

The chemical structure of the derivative plays a significant role in its metabolic profile and bioavailability. For instance, the presence and position of hydroxyl groups on the phenyl ring can affect reactivity and bioavailability. mdpi.com Efforts are underway to improve the bioavailability of these compounds, such as through lipophilization or encapsulation in lipid carriers, to enhance their therapeutic potential. nih.gov

Interactive Data Table: Key Pharmacological Activities of Cinnamic Acid Derivatives

| Compound/Derivative Class | Key Pharmacological Activity | Cellular Pathway/Target Modulated | Animal Model | Reference |

| This compound related compounds | Anti-inflammatory | Inhibition of COX and LOX enzymes | Carrageenan-induced rat paw edema | mdpi.com |

| Cinnamic acid derivatives | Antioxidant | Reduction of reactive oxygen species (ROS) | Streptozotocin-induced diabetic mice | mdpi.comnih.gov |

| Cinnamic acid derivatives | Regulation of glucose metabolism | Inhibition of hepatic gluconeogenesis, enhancement of insulin signaling | Rat hepatoma cells, diabetic animal models | mdpi.com |

| 3,4-Dimethoxycinnamic acid (3,4-DMCA) | Neuroprotection | Inhibition of amyloid protein aggregation | --- | mdpi.comnih.gov |

| LQM717 and LQM755 (Cinnamic acid derivatives) | Hepatoprotective | Reduction of inflammation, necrosis, and steatosis | CCl4-induced acute liver injury in rats | nih.gov |

| (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives | Hypolipidemic | Reduction of plasma triglycerides and total cholesterol | Triton-induced hyperlipidemia in rats | mdpi.com |

Advanced Applications and Material Science Integration of 3,4 Diacetoxycinnamic Acid

Role as an Intermediate in Complex Pharmaceutical Synthesis

3,4-Diacetoxycinnamic acid serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a reactive carboxylic acid group and protected hydroxyl functions, makes it a suitable building block for creating larger compounds.

In pharmaceutical research, it has been utilized in the creation of compounds aimed at treating amyloid diseases and synucleinopathies, such as those associated with Alzheimer's disease and Parkinson's disease. google.com For instance, the acid can be converted to its corresponding acid chloride, a highly reactive species, by treatment with agents like oxalyl chloride. google.commun.ca This activated form can then be readily reacted with various amines to form amides. A documented example is the synthesis of this compound 3,4-diacetoxybenzylamide and this compound 3,4-diacetoxyphenethylamide. google.com

Furthermore, it is a precursor in the synthesis of potential weight-loss therapeutics. google.com One patented method describes reacting this compound with oxalyl chloride and DMF to form the acyl chloride, which is then reacted with 1,5-quinide in the presence of 4-Dimethylaminopyridine (DMAP) to produce a more complex ester. google.com It is also used as a starting material for synthesizing new polyphenolic hybrid-coumarins, which are investigated for their antioxidant capacities. uchile.cl The synthesis involves creating an ester linkage between the acid and a coumarin (B35378) scaffold. uchile.cl This role as a modifiable scaffold highlights its importance in combinatorial chemistry and drug discovery, allowing for the systematic development of new chemical entities with tailored biological activities. mun.ca

Incorporation into Functional Polymers and Biocompatible Materials

The integration of this compound (DACA) into polymer structures has emerged as a significant strategy for developing advanced functional and biocompatible materials, particularly polyesters like poly(L-lactide) (PLLA).

This compound is instrumental in creating photoreactive and degradable polyesters. When DACA is conjugated to the terminal end of poly(L-lactide) chains (forming DACA-PLLA), it introduces a photoreactive cinnamate (B1238496) group. nih.govacs.org Subsequent thermal melt-polycondensation of these DACA-PLLA macromonomers leads to the formation of branched polyesters composed of PLLA and 3,4-dihydroxycinnamic acid (DHCA), the deacetylated form of DACA. nih.govacs.org

These novel branched polyesters exhibit high photoreactivity regardless of the PLLA content. nih.govacs.org Upon exposure to UV radiation, the cinnamate groups can undergo [2+2] cycloaddition reactions, leading to cross-linking of the polymer chains. sci-hub.se A key feature of these materials is that their degradability can be controlled by light. The hydrolysis rate of the polyesters is faster after UV irradiation compared to the uncross-linked samples. nih.govacs.org This photocontrollable degradability makes these materials promising candidates for environmental and biomedical applications where on-demand degradation is desirable. nih.govacs.org

Conjugating this compound to the chain ends of polymers like polylactide (PLA) has been shown to dramatically enhance their thermal stability and mechanical properties. nih.govresearchgate.net The introduction of the aromatic DACA group at the terminal hydroxyl end of PLA chains significantly increases the thermal decomposition temperature. researchgate.netepa.govacs.org

Research has demonstrated a substantial increase in the 10% weight-loss temperature (T10), a key indicator of thermal stability. For example, the T10 of PLLA was improved from 326 °C to 355 °C after conjugation with DACA. researchgate.netacs.org In some cases, the increase in T10 was reported to be over 80 °C compared to the original PLLA. researchgate.net This stabilization effect is also observed in other polyesters, such as poly(DL-lactide) and poly(ε-caprolactone), where the terminal conjugation of DACA can lead to an increase in thermal stability of around 100 °C. researchgate.net

This enhancement is attributed in part to the reduction of residual tin catalyst, which can promote thermal degradation, to undetectable levels after the DACA conjugation process. researchgate.net The incorporation of the DHCA moiety into the polymer backbone also improves the mechanical properties of PLLA. nih.govacs.org The resulting branched polyesters show improved tensile strength after UV photo-crosslinking. researchgate.net

Table 1: Enhancement of Polymer Thermal Properties via DACA Conjugation

| Polymer System | Property Measured | Value (Original Polymer) | Value (DACA-Conjugated Polymer) | Source(s) |

| Poly(L-lactide) (PLLA) | 10% Weight-Loss Temp (T10) | 326 °C | 355 °C | researchgate.net, acs.org |

| Poly(L-lactide)s (PLLAs) | 10% Weight-Loss Temp (T10) | - | >80 °C Increase | researchgate.net |

| Poly(DL-lactide) | Thermal Stability | - | ~100 °C Increase | researchgate.net |

| Poly(ε-caprolactone) | Thermal Stability | - | ~100 °C Increase | researchgate.net |

Scientific Basis for Potential Utilization in Cosmetic and Food Additive Formulations

The scientific rationale for the potential use of this compound in cosmetic and food additive formulations is primarily based on the well-documented properties of its parent compound, caffeic acid, and other related cinnamic acid derivatives. researchgate.netchemimpex.com Caffeic acid is a naturally occurring polyphenol known for its potent antioxidant properties. researchgate.net

The structure of this compound is essentially a protected form of caffeic acid, where the hydroxyl groups of the catechol moiety are converted to acetate (B1210297) esters. This modification can influence properties like stability and solubility. In cosmetic formulations, antioxidants are highly valued for protecting the skin from oxidative stress induced by environmental factors like UV radiation. chemimpex.com Cinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid, are used in sunscreens for their ability to absorb UV light. chemimpex.com The core cinnamate structure in this compound provides a scientific basis for exploring its potential as a UV-protective agent. The acetyl groups may enhance its lipid solubility, potentially improving its incorporation into oil-based cosmetic formulations.

In the context of food additives, the antioxidant properties derived from its caffeic acid backbone are of primary interest. Antioxidants are used in food preservation to prevent spoilage due to oxidation. chemimpex.com Furthermore, related compounds like 3,4-dimethoxycinnamic acid are noted for their antimicrobial properties and use as natural preservatives and flavor enhancers. chemimpex.com While direct studies on this compound as a food additive are limited, its chemical relationship to compounds with established preservative and organoleptic functions provides a strong foundation for its potential investigation and use in this sector. chemimpex.com The synthesis of the compound from caffeic acid, a widely studied natural antioxidant, further underpins this potential. mun.cauchile.cl

Analytical Methodologies and Spectroscopic Characterization in 3,4 Diacetoxycinnamic Acid Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable tools for probing the molecular structure of 3,4-diacetoxycinnamic acid, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. For instance, in a study using acetone-d₆ as the solvent, singlets for the two acetyl methyl groups (–OCOCH₃) appear at approximately 2.15 and 2.16 ppm. uchile.cl The vinyl protons of the propenoic acid chain exhibit a doublet between 6.38 and 6.43 ppm. uchile.cl In another analysis using CDCl₃, the acetyl protons are observed as a singlet at 2.30 ppm. tpu.ru The aromatic and vinyl protons resonate in more complex patterns at different chemical shifts depending on their electronic environment. uchile.cltpu.ru

¹³C NMR: The ¹³C NMR spectrum provides complementary information by identifying the carbon skeleton of the molecule. In acetone-d₆, the carbons of the two acetyl methyl groups are found at chemical shifts of approximately 19.1 ppm. uchile.cl The carbons of the aromatic ring and the propenoic acid moiety appear at distinct positions in the spectrum, for example, at 121.6, 127.9, 138.6, 143.4, 164.3, 166.0, and 167.9 ppm. uchile.cl These specific chemical shifts are instrumental in confirming the successful synthesis and structural integrity of this compound. uchile.clacs.orgresearchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | Acetone-d₆ | 2.15 (s, 3H) | Acetyl CH₃ | uchile.cl |

| ¹H | Acetone-d₆ | 2.16 (s, 3H) | Acetyl CH₃ | uchile.cl |

| ¹H | Acetone-d₆ | 6.38–6.43 (d) | Vinyl CH | uchile.cl |

| ¹H | CDCl₃ | 2.30 (s, 6H) | Acetyl CH₃ | tpu.ru |

| ¹³C | Acetone-d₆ | 19.1 (2C) | Acetyl CH₃ | uchile.cl |

| ¹³C | Acetone-d₆ | 121.6 (2C), 127.9, 138.6, 143.4 (2C) | Aromatic & Vinyl C | uchile.cl |

| ¹³C | Acetone-d₆ | 164.3, 166.0, 167.9 | Carbonyl & Carboxyl C | uchile.cl |

This table is interactive. Click on the headers to sort the data.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands that confirm its structure. Strong bands are typically observed for the carbonyl (C=O) stretching of the ester groups and the carboxylic acid. For example, a spectrum recorded using a KBr pellet shows absorption bands at 1760 cm⁻¹ corresponding to the ester carbonyls and at 1640 cm⁻¹ for the C=C double bond of the vinyl group. tpu.ru Other significant peaks include those for C-O stretching in the ester and acid groups, and aromatic C-H bending. tpu.rugoogle.com These vibrational signatures serve as a fingerprint for the molecule, confirming the presence of the diacetoxy and cinnamic acid moieties. acs.orgresearchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 2960 | C-H stretch | Alkyl | tpu.ru |

| 1760 | C=O stretch | Ester | tpu.ru |

| 1640 | C=C stretch | Alkene | tpu.ru |

| 1380 | C-H bend | Methyl | tpu.ru |

| 1215 - 1240 | C-O stretch | Ester/Carboxylic Acid | tpu.rugoogle.com |

| 1040 - 1061 | C-O stretch | Ester | tpu.rugoogle.com |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of acetyl groups is a common fragmentation pathway. While specific mass spectral data for this compound is not extensively detailed in the provided context, related compounds like 3,4-dimethoxycinnamic acid show a clear molecular ion peak and predictable fragmentation, which is a similar approach used for the analysis of this compound. nii.ac.jp

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. mun.ca It is widely used for purity assessment and quantification. A typical HPLC method involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous acidic solution and an organic solvent like acetonitrile (B52724) or methanol. uchile.clzju.edu.cn Detection is often performed using a UV detector, as the aromatic ring and conjugated system of this compound absorb UV light. uchile.cl For example, an HPLC method for related compounds used a mobile phase of 0.2% orthophosphoric acid and acetonitrile (35:65, v/v) with detection at various wavelengths depending on the specific analyte. uchile.cl The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for accurate quantification.

Table 3: Example HPLC Method Parameters for Analysis of Related Phenolic Acids

| Parameter | Condition | Reference |

|---|---|---|

| Column | ODS Hypersyl (5 µm, 25 mm x 4.6 mm i.d.) | uchile.cl |

| Mobile Phase | 0.2% Orthophosphoric acid : Acetonitrile (35:65, v/v) | uchile.cl |

| Flow Rate | 1 mL/min | uchile.cl |

| Detection | Diode Array Detector (DAD) at various wavelengths | uchile.cl |

| Temperature | 20 °C | uchile.cl |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Since this compound has a relatively high boiling point and may decompose at high temperatures, it is often necessary to convert it into a more volatile derivative before GC analysis. mun.ca This process, known as derivatization, can involve esterification of the carboxylic acid group. The resulting volatile derivative can then be separated and quantified by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. While direct GC analysis of this compound is less common, the analysis of its volatile derivatives is a viable approach. mun.ca

Advanced Analytical Approaches for Metabolite Profiling and Bioanalysis

The study of this compound in biological systems necessitates sophisticated analytical methodologies capable of identifying and quantifying the parent compound and its various metabolites. Given that this compound is a derivative of caffeic acid, it is anticipated to be hydrolyzed in vivo to caffeic acid, which then undergoes further metabolic transformations. Therefore, advanced analytical approaches are often focused on the comprehensive profiling of caffeic acid and its extensive range of metabolites, including conjugated forms like sulfates and glucuronides. Techniques combining high-resolution separation with sensitive detection, particularly mass spectrometry, are indispensable in this field.

Detailed research into the metabolites of related hydroxycinnamic acids relies heavily on liquid chromatography coupled with mass spectrometry (LC-MS). This platform offers the high sensitivity and specificity required for analyzing complex biological matrices such as plasma, urine, and tissue extracts. researchgate.netnih.govnih.gov

One of the primary techniques employed is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Quadrupole-Time of Flight (Q-TOF) mass spectrometry. researchgate.net This combination allows for the rapid separation of metabolites with high resolution, while the Q-TOF analyzer provides accurate mass measurements for both precursor and product ions, facilitating the confident identification of known and unknown compounds. researchgate.net For instance, in studies on caffeic acid metabolism in rats, UHPLC-Q-TOF-MS/MS was successfully used to screen and characterize numerous metabolites following oral administration. researchgate.net The method typically involves solid-phase extraction (SPE) for sample clean-up prior to analysis. researchgate.net

Another powerful approach is the use of UHPLC coupled to a triple quadrupole (QqQ) mass spectrometer, which is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode. This technique has been applied to pharmacokinetic studies of caffeic acid, demonstrating its utility in determining parameters like oral bioavailability and elimination rates. researchgate.net

The table below summarizes typical parameters used in LC-MS methods for the analysis of caffeic acid and its derivatives, which are directly applicable to the bioanalysis of this compound metabolites.

Table 1: Exemplary LC-MS Parameters for Caffeic Acid Metabolite Analysis

| Parameter | Method 1: UHPLC-Q-TOF-MS/MS researchgate.net | Method 2: UPLC-Orbitrap-MS/MS amazonaws.com | Method 3: LC-PDA-MS d-nb.info |

|---|---|---|---|

| Analytical Platform | UHPLC-Q-TOF-MS/MS | Waters ACQUITY UPLC with Orbitrap Fusion Lumos Tribrid MS | Liquid Chromatography with Photodiode Array and MS detector |

| Column | Not specified in abstract | Waters BEH C8 (2.1 × 50 mm, 1.7 µm) | Not specified |

| Mobile Phase | Saline suspension | A: 0.01% formic acid in water; B: 0.01% formic acid in ACN/isopropanol (1:1) | A: Water with 0.2% formic acid; B: Acetonitrile with 0.2% formic acid |

| Gradient Elution | Not specified | 5% to 45% B (5 min), 45% to 100% B (15 min), 100% B (2 min) | 3% to 20% B (15 min), to 35% B (27 min), to 95% B (40 min) |

| Flow Rate | Not specified | 0.35 mL/min | Not specified |

| Ionization Mode | Not specified | Electrospray Ionization (ESI) | Negative Ionization Mode |

| Application | Metabolite screening in rat biological samples | Structural confirmation of low-MW metabolites in tissue | Profiling of phenolic compounds in plant extracts |

In addition to LC-MS, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) represents a cutting-edge technique for mapping the spatial distribution of metabolites directly in tissue sections. nih.govresearchgate.net Interestingly, a structurally related compound, 3,4-dimethoxycinnamic acid (DMCA), has been successfully evaluated as a novel matrix for MALDI-MSI. nih.govresearchgate.net DMCA enhances the detection of low-molecular-weight compounds (< m/z 500) by providing high ionization efficiency and reducing matrix-related ion interference in the lower mass range. nih.govresearchgate.net This approach has enabled the in situ detection and identification of hundreds of lipids, metabolites, and other small molecules in various tissues. nih.govresearchgate.net The combination of MALDI-MSI for localization and LC-MS/MS for identification provides a comprehensive understanding of metabolite distribution and identity. nih.gov

The table below showcases the effectiveness of using a cinnamic acid derivative (DMCA) as a matrix in MALDI-MSI for broad metabolite detection in different biological tissues.

Table 2: Metabolites Detected In Situ Using 3,4-Dimethoxycinnamic Acid as a MALDI Matrix nih.govresearchgate.net

| Tissue Type | Total Low-MW Ion Signals Detected | Identified Lipids | Identified Oligopeptides | Identified Metabolites/Other |

|---|---|---|---|---|

| Rat Liver | 303 | 53 | 29 | 33 |

| Rat Brain | 200 | 104 | 5 | 21 |

| Germinating Chinese-yew Seeds | 248 | 77 | 22 | 12 (8 flavonoids, 4 alkaloids) |

These advanced analytical methodologies, from high-throughput UHPLC-MS/MS for quantification and identification to innovative MALDI-MSI for spatial mapping, are crucial for elucidating the metabolic fate of this compound. They provide the necessary tools for detailed metabolite profiling and bioanalysis, underpinning further research into its biological activities.

Future Research Directions and Translational Perspectives for 3,4 Diacetoxycinnamic Acid

Exploration of Novel Biocatalytic and Sustainable Synthetic Routes

While chemical synthesis of DACA is established, future efforts should focus on developing more sustainable and efficient production methods. The exploration of biocatalytic routes, using enzymes to perform specific chemical transformations, presents a promising avenue. This approach could lead to higher yields, reduced waste, and milder reaction conditions compared to traditional chemical synthesis. Research into microbial fermentation or enzymatic catalysis to produce DACA or its precursors from renewable feedstocks would align with the growing demand for green chemistry in industrial processes.

Deepening Mechanistic Understanding of Pharmacological Activities

Preliminary studies have hinted at the pharmacological potential of cinnamic acid derivatives. Future research should aim to elucidate the specific molecular mechanisms by which DACA exerts its biological effects. This includes identifying its cellular targets, understanding its interaction with signaling pathways, and clarifying its structure-activity relationships. Investigating its potential as an inhibitor of enzymes like BACE1, which is relevant in neurodegenerative diseases, could be a fruitful area of research. Furthermore, exploring its role in modulating pathways related to amyloid diseases and synucleinopathies could open new therapeutic avenues.

Development of Targeted Delivery Systems for Enhanced Therapeutic Efficacy

To translate the pharmacological potential of DACA into effective treatments, the development of advanced drug delivery systems is crucial. Future research should focus on encapsulating DACA into nanoparticles, liposomes, or other nanocarriers to improve its bioavailability, stability, and target specificity. Conjugating DACA to polymers, such as polylactide (PLA), to create drug-eluting implants or injectable formulations is another promising direction. These targeted delivery systems could minimize off-target effects and enhance the therapeutic index of DACA for various potential applications, including anticancer therapy.

Advanced Computational Studies for Rational Drug Design and Material Innovation

Computational modeling and simulation are powerful tools for accelerating research and development. In the context of DACA, future computational studies could be employed for:

Rational Drug Design: Utilizing molecular docking and virtual screening to identify and optimize DACA derivatives with enhanced binding affinity and selectivity for specific biological targets.

Material Innovation: Predicting the properties of DACA-containing polymers and composites, thereby guiding the design of new materials with desired characteristics for biomedical or industrial applications. Combined experimental and computational studies can elucidate the adsorption properties of surfactants on DACA-modified polymer surfaces.

Investigation of Emerging Applications in Biomedicine and Advanced Materials

The unique properties of DACA suggest a broad range of potential applications that warrant further investigation.

Biomedicine: Beyond its potential as a therapeutic agent, DACA could be explored for its utility in tissue engineering and as an antimicrobial agent. Its ability to be incorporated into biodegradable polymers like PLA makes it a candidate for developing photoreactive and degradable branched polyesters with high thermal and mechanical properties for biomedical use.

Advanced Materials: DACA's photoreactive nature and its ability to enhance the thermal stability of polymers make it a valuable component for creating advanced materials. Conjugating DACA to the terminal hydroxyl groups of polyesters like poly(L-lactide) (PLLA) has been shown to significantly increase their thermal decomposition temperature. This property could be exploited in the development of functional bio-based materials for various applications, including food packaging. The use of DACA in creating stereocomplex polylactide (sc-PLA) composites can enhance their thermal stability.

Bridging Preclinical Findings to Clinical Research Potential

A critical step in the translational pathway is the progression from preclinical studies to clinical trials. For DACA, this will require a systematic approach that includes:

Comprehensive Preclinical Evaluation: Rigorous in vitro and in vivo studies to establish the efficacy and safety profile of DACA and its formulations. This includes detailed pharmacokinetic and pharmacodynamic assessments.

Identification of Clinical Indications: Based on the mechanistic and preclinical data, identifying specific diseases or conditions where DACA-based therapies are most likely to be effective.

Biomarker Development: Identifying and validating biomarkers to monitor the therapeutic response and potential side effects of DACA in future clinical trials.

The journey from a promising chemical compound to a clinically approved therapy or a widely used advanced material is long and challenging. However, by focusing on these key research directions, the scientific community can systematically unlock the translational potential of 3,4-Diacetoxycinnamic acid.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for producing 3,4-Diacetoxycinnamic acid in laboratory settings?

- Methodological Answer : this compound can be synthesized via coupling reactions involving its carboxylic acid group with amines or alcohols under activating agents like EDC/NHS. For example, it has been used as a precursor in the synthesis of BACE1 inhibitors through condensation with chromenone derivatives, followed by purification via column chromatography (PE/acetone = 4:1) . Key parameters include stoichiometric control of reactants and inert atmospheric conditions to prevent hydrolysis of the acetyl groups.

Q. Which analytical techniques are most effective for detecting and quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection at 246 nm is optimal. Use a C18 column (e.g., Inertsil ODS-3, 5 μm particle size) and a mobile phase of acetonitrile-phosphate buffer (pH 3) containing ion-pair reagents like sodium octylsulfate (SOS). Retention times can be adjusted by varying SOS concentration (4–8 mM) to resolve co-eluting metabolites or impurities . Validate recovery rates (>96%) and precision using spiked urine or serum matrices.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers to prevent degradation. Avoid exposure to moisture, as hydrolysis of the acetyl groups can occur. For short-term use, dissolve in anhydrous DMSO or ethanol and aliquot to minimize freeze-thaw cycles. Stability under varying pH should be monitored via HPLC, as acidic/basic conditions may accelerate decomposition .

Advanced Research Questions

Q. How can conflicting chromatographic data for this compound metabolites be resolved in exposure studies?

- Methodological Answer : Co-elution issues (e.g., with hippuric acid derivatives) require mobile phase optimization. Increase acetonitrile concentration (15–25%) to reduce retention time overlap. Use ion-pair reagents (e.g., SOS at 6 mM) to enhance separation efficiency. Confirm peaks via spiking experiments with synthetic standards and cross-validate using LC-MS/MS for structural identification .

Q. What experimental strategies minimize degradation of this compound during long-term biological assays?

- Methodological Answer : Incorporate protease and esterase inhibitors in cell culture media to prevent enzymatic hydrolysis. Use serum-free buffers to avoid nonspecific binding. Monitor degradation kinetics via time-course HPLC analysis. For in vivo studies, employ stabilized formulations (e.g., liposomal encapsulation) to enhance plasma stability and bioavailability .

Q. How can researchers assess the biological activity of this compound derivatives in neurodegenerative disease models?

- Methodological Answer : Evaluate BACE1 inhibition using fluorescence resonance energy transfer (FRET) assays with synthetic peptide substrates. Compare IC50 values of derivatives (e.g., chromenone conjugates) against parent compounds. Perform molecular docking studies to correlate acetyl group positioning with binding affinity to BACE1 active sites . Validate in transgenic mouse models via behavioral tests and amyloid-β plaque quantification.

Q. What statistical approaches reconcile discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Apply compartmental pharmacokinetic modeling to account for metabolite interconversion (e.g., deacetylation to caffeic acid). Use nonlinear mixed-effects models (NONMEM) to analyze interspecies scaling differences. Cross-validate with microdialysis data from target tissues (e.g., brain, liver) to adjust for tissue-specific clearance rates .

Tables for Key Experimental Parameters

Retrosynthesis Analysis